molecular formula C2H4Cl2OS B13170452 1-Chloroethane-1-sulfinyl chloride

1-Chloroethane-1-sulfinyl chloride

Cat. No.: B13170452
M. Wt: 147.02 g/mol
InChI Key: QTHCWFBWPNLYHS-UHFFFAOYSA-N
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Description

1-Chloroethane-1-sulfinyl chloride is an organic compound with the molecular formula C₂H₄Cl₂OS. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity and is often utilized in the preparation of other chemical compounds.

Preparation Methods

1-Chloroethane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfinyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-Chloroethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl chlorides.

    Reduction: It can be reduced to form ethanesulfinyl compounds.

    Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloroethane-1-sulfinyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in the preparation of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloroethane-1-sulfinyl chloride involves its reactivity with various nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the electron-withdrawing nature of the sulfinyl group, which makes the chlorine atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Chloroethane-1-sulfinyl chloride can be compared with other similar compounds such as 1-chloroethane-1-sulfonyl chloride and ethanesulfinyl chloride. While all these compounds contain the sulfinyl or sulfonyl group, this compound is unique due to its specific reactivity and the types of reactions it undergoes. The presence of the chlorine atom in the compound also distinguishes it from other sulfinyl compounds, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C2H4Cl2OS

Molecular Weight

147.02 g/mol

IUPAC Name

1-chloroethanesulfinyl chloride

InChI

InChI=1S/C2H4Cl2OS/c1-2(3)6(4)5/h2H,1H3

InChI Key

QTHCWFBWPNLYHS-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)Cl)Cl

Origin of Product

United States

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